molecular formula C4H4INS B12967669 4-Iodo-5-methylthiazole CAS No. 1401963-24-3

4-Iodo-5-methylthiazole

Cat. No.: B12967669
CAS No.: 1401963-24-3
M. Wt: 225.05 g/mol
InChI Key: RBEKTAFXLSUXQK-UHFFFAOYSA-N
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Description

4-Iodo-5-methylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in the ring, which contribute to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Iodo-5-methylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron-donating properties allow it to participate in various biochemical reactions. It can activate or inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

1401963-24-3

Molecular Formula

C4H4INS

Molecular Weight

225.05 g/mol

IUPAC Name

4-iodo-5-methyl-1,3-thiazole

InChI

InChI=1S/C4H4INS/c1-3-4(5)6-2-7-3/h2H,1H3

InChI Key

RBEKTAFXLSUXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)I

Origin of Product

United States

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